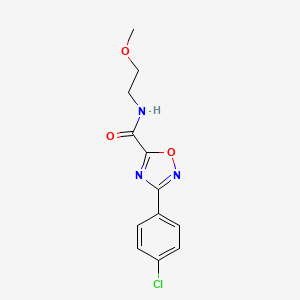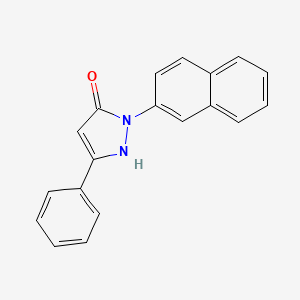![molecular formula C12H15BrN4S B5587827 3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to "3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine," typically involves reactions of corresponding oxadiazoles with aliphatic or aromatic primary amines, without solvent, leading to compounds characterized by 1H NMR, IR, and Mass spectroscopy (Kaneria et al., 2016). These methods provide a versatile approach to generating a wide variety of substituted triazoles.
Molecular Structure Analysis
Single-crystal X-ray diffraction has been used to determine the crystal structures of triazole derivatives, revealing complex geometries and intermolecular hydrogen bonding that contribute to their stability and properties. For example, triazole compounds have been shown to crystallize in various systems with detailed geometric parameters, highlighting the importance of molecular structure in understanding their chemical behavior (叶姣 et al., 2015).
Chemical Reactions and Properties
Triazole derivatives undergo a range of chemical reactions, including cyclization, S-benzylation, and reactions with carbon disulfide, leading to a variety of functionalized molecules. These reactions are key to modifying the chemical properties of triazoles for specific applications, such as antimicrobial or anticancer activity (Kaneria et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting points, and crystallinity, are closely related to their molecular structure and substituents. X-ray diffraction studies provide insights into the crystal packing and intermolecular interactions that influence these properties (叶姣 et al., 2015).
Chemical Properties Analysis
The chemical properties of triazoles, such as reactivity, stability, and the ability to form hydrogen bonds, are derived from their molecular structure. Studies on substituted triazoles have shown that these compounds can exhibit significant biological activity, including antimicrobial and anticancer effects, attributed to their chemical properties (Kaneria et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-[(4-Bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine and its derivatives are synthesized through various chemical reactions, demonstrating the versatility of this compound in the creation of novel chemical entities. For instance, a method for synthesizing similar triazole derivatives involves the reaction of 1,2,4-triazole-3-thiols with bromopropionic acid, leading to new 3-sulfanyl-1,2,4-triazoles with high yields, showcasing the compound's potential in generating structurally diverse molecules (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Antimicrobial and Anticancer Activities
Several studies have explored the biological activities of triazole derivatives, including antimicrobial and anticancer properties. Synthesis of new triazole compounds from isonicotinic acid hydrazide showed promising antimicrobial activities (Bayrak et al., 2009). Similarly, some triazole derivatives have been synthesized for their potential anticancer evaluation, highlighting the structural versatility of these compounds in targeting various cancer cell lines (Bekircan et al., 2008).
Corrosion Inhibition
The chemical structure of triazole derivatives, similar to 3-[(4-Bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine, lends itself to applications in corrosion inhibition. Triazole Schiff bases have been investigated as corrosion inhibitors on mild steel in acid media, demonstrating the compound's utility in protecting metals from corrosion (Chaitra, Mohana, & Tandon, 2015).
Synthesis of Novel Derivatives
The compound's chemical framework facilitates the synthesis of various novel derivatives with potential biological and industrial applications. Research into the synthesis of new benzothiazole acylhydrazones as anticancer agents illustrates the compound's role in developing new therapeutic agents (Osmaniye et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQNAWPNNHXAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)

![{3-propyl-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587756.png)

![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)

![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)